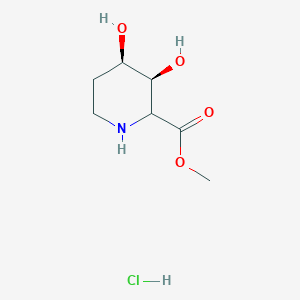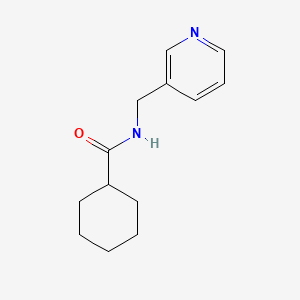
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized in 2007 by researchers at the University of Illinois at Urbana-Champaign and has since been the subject of numerous scientific studies.
Scientific Research Applications
Anticancer Activities
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide derivatives have been synthesized and evaluated for their anticancer activities. One study demonstrated that derivatives of this compound exhibited significant anticancer activities against several cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells. Particularly, certain derivatives showed higher potency against HCT-116 colorectal cancer cells and HuH-7 liver cancer cells compared to cisplatin, a commonly used chemotherapy drug. This highlights the potential of these derivatives as anticancer agents (A. Al-Majid et al., 2019).
Inhibition of Rho-Associated Kinases
Another application involves the inhibition of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. Y-27632, a specific inhibitor containing the this compound structure, has been extensively studied for its ability to inhibit ROCK kinases. This inhibition has implications for the treatment of conditions associated with excessive ROCK activity, such as certain cardiovascular diseases and cancer (T. Ishizaki et al., 2000).
Potassium Channel Openers
Compounds derived from this compound have also been synthesized and tested as potassium channel openers. These derivatives were evaluated for their potential as antihypertensive and antianginal agents, showing promising results in the inhibition of potassium-induced contraction of de-endothelialized rat aorta. This indicates their potential utility in the development of new therapeutic agents for cardiovascular diseases (T. Brown et al., 1993).
Serotonin 1A Receptors Imaging
The compound has also been explored in the context of imaging serotonin 1A receptors in humans, comparing 18F-Mefway with 18F-FCWAY for the quantification of these receptors in PET studies. Such research contributes to our understanding of psychiatric and neurodegenerative disorders, providing tools for diagnosis and the assessment of therapeutic interventions (J. Choi et al., 2015).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRABOXDBYFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)
![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
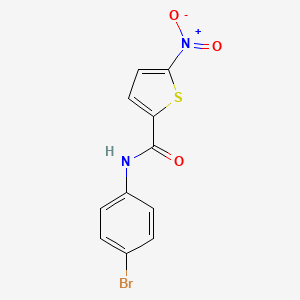
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
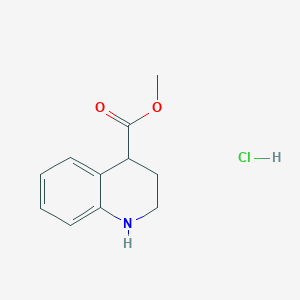
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

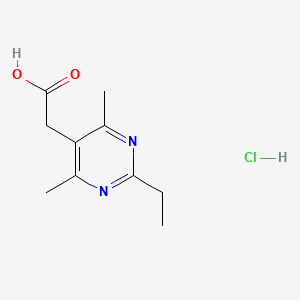
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
